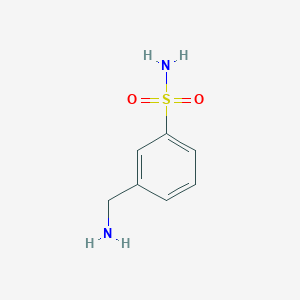

3-(Aminomethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Aminomethyl)benzenesulfonamide synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzenesulfonamide

Introduction

3-(Aminomethyl)benzenesulfonamide is a key chemical intermediate and structural motif found in various pharmacologically active compounds. Its structure, featuring a primary amine separated from a sulfonamide group by a methylene bridge on a benzene ring, makes it a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore, while the aminomethyl group provides a reactive handle for further molecular elaboration. This guide provides a detailed exploration of the primary synthetic pathways to 3-(Aminomethyl)benzenesulfonamide, offering insights into the strategic and mechanistic considerations that inform each route. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of its synthesis.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 3-(Aminomethyl)benzenesulfonamide begins with a retrosynthetic analysis. The primary disconnections identify key precursors and suggest the most plausible forward-synthetic strategies.

Two logical disconnections are:

-

C-N Bond Disconnection: Cleavage of the bond between the methylene group and the nitrogen atom suggests a precursor such as 3-(halomethyl)benzenesulfonamide, which can be converted to the target amine via nucleophilic substitution.

-

Functional Group Interconversion (FGI): The aminomethyl group can be derived from the reduction of a nitrile (-CN) or an azide (-N₃) group. This points towards 3-cyanobenzenesulfonamide or 3-(azidomethyl)benzenesulfonamide as key intermediates.

These retrosynthetic pathways form the basis for the two primary synthetic strategies discussed in this guide.

Caption: Retrosynthetic analysis of 3-(Aminomethyl)benzenesulfonamide.

Pathway 1: Reduction of 3-Cyanobenzenesulfonamide

This is one of the most common and reliable routes for the synthesis of 3-(Aminomethyl)benzenesulfonamide. It involves the preparation of a stable nitrile intermediate, which is then reduced in the final step to yield the desired primary amine.

Step 1A: Synthesis of 3-Cyanobenzenesulfonyl Chloride

The synthesis typically begins with a suitable aniline derivative. 3-Aminobenzonitrile is the ideal starting material. The process involves a Sandmeyer-type reaction where the amino group is first converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride group.[1]

-

Diazotization: 3-Aminobenzonitrile is treated with a mixture of hydrochloric acid and sodium nitrite at low temperatures (0–5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, catalyzed by cuprous chloride (CuCl). This results in the formation of 3-cyanobenzenesulfonyl chloride.

Step 1B: Ammonolysis to 3-Cyanobenzenesulfonamide

The resulting 3-cyanobenzenesulfonyl chloride is then reacted with ammonia to form the sulfonamide. This is a standard nucleophilic acyl substitution reaction at the sulfur center. The highly reactive sulfonyl chloride is typically added to an excess of aqueous or alcoholic ammonia solution at a controlled temperature to afford 3-cyanobenzenesulfonamide.

Step 1C: Reduction of the Nitrile Group

The final and key step is the reduction of the cyano group to a primary amine. Several methods can be employed, with the choice depending on available equipment, scale, and desired selectivity.

-

Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its efficiency and cleaner reaction profile.

-

Reagents and Conditions: The reduction is commonly carried out using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a pressurized hydrogen atmosphere (typically 50 atm).[2] The reaction is usually performed in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

-

Causality: The catalyst provides a surface for the adsorption of both hydrogen gas and the nitrile. The step-wise addition of hydrogen across the carbon-nitrogen triple bond leads to the primary amine. The presence of ammonia shifts the equilibrium away from the formation of imine intermediates that can react with the product amine to form secondary amines.

-

-

Metal Hydride Reduction: For laboratory-scale synthesis, strong metal hydride reducing agents are highly effective.

-

Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation.[3][4] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether. The nitrile is added to a solution of LiAlH₄, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes to liberate the amine.[5]

-

Causality: LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. It readily reduces the polar carbon-nitrogen triple bond of the nitrile.[6] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles unless used in combination with catalysts or under specific conditions.[4]

-

Caption: Synthesis via reduction of 3-cyanobenzenesulfonamide.

Pathway 2: Substitution of 3-(Halomethyl)benzenesulfonamide

This alternative strategy involves forming the aminomethyl group via nucleophilic substitution on a benzylic halide. The key intermediate is a 3-(halomethyl)benzenesulfonamide, most commonly the chloro- or bromo- derivative.

Step 2A: Preparation of the Halomethyl Intermediate

The synthesis of the 3-(chloromethyl)benzenesulfonyl chloride precursor is a critical step. The order of chlorosulfonation and chlorination of the methyl group is important. Typically, it is more advantageous to first perform chlorosulfonation on 3-methylaniline (after protecting the amine) or toluene and then carry out a radical chlorination of the benzylic methyl group.

Step 2B: Formation of the Aminomethyl Group

Once the 3-(halomethyl)benzenesulfonamide is obtained, the primary amine can be introduced using several classic methods.

-

Gabriel Synthesis: This is an excellent method for selectively forming primary amines and avoiding the over-alkylation that can occur with direct ammonolysis.[7][8]

-

Alkylation: 3-(Halomethyl)benzenesulfonamide is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for H₂N⁻ and displaces the halide via an Sₙ2 reaction.[8][9]

-

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a solvent like ethanol, is commonly employed.[10] This step yields the desired 3-(aminomethyl)benzenesulfonamide and a phthalhydrazide byproduct, which can often be easily removed by filtration.[7] Acidic or basic hydrolysis can also be used but often requires harsher conditions.[9]

-

-

Azide Method:

-

Substitution: The halide is displaced by reacting the 3-(halomethyl)benzenesulfonamide with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 3-(azidomethyl)benzenesulfonamide.

-

Reduction: The resulting azide is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like LiAlH₄. This method is efficient and generally provides clean products.

-

Caption: Gabriel synthesis of 3-(aminomethyl)benzenesulfonamide.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Nitrile Reduction | Pathway 2: Halide Substitution (Gabriel) |

| Starting Materials | 3-Aminobenzonitrile | 3-Methyl derivatives (e.g., 3-methylaniline) |

| Key Reactions | Diazotization, Sulfonylation, Nitrile Reduction | Halogenation, Nucleophilic Substitution (Sₙ2), Hydrazinolysis |

| Advantages | High yields, well-established reactions, avoids handling benzylic halides directly in later steps. | Excellent selectivity for primary amine, avoids over-alkylation, mild deprotection conditions with hydrazine.[10] |

| Disadvantages | Use of toxic reagents (NaNO₂, SO₂), potentially energetic diazonium intermediate. | Requires synthesis of benzylic halide which can be a lachrymator, phthalhydrazide byproduct removal.[7] |

| Scalability | Generally good, especially with catalytic hydrogenation. | Good, though handling of phthalimide solids can be cumbersome on a very large scale. |

Experimental Protocols

Protocol: Reduction of 3-Cyanobenzenesulfonamide via Catalytic Hydrogenation

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet is required.

-

Charging the Vessel: To the vessel, add 3-cyanobenzenesulfonamide (1.0 eq). Add Raney Nickel (approx. 5-10% by weight) as a slurry in ethanol. Add ethanol (or methanol) as the solvent, followed by concentrated aqueous ammonia (approx. 1.5-2.0 eq).

-

Hydrogenation: Seal the vessel securely. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).

-

Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling the vessel to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(aminomethyl)benzenesulfonamide as a solid.

References

- Vertex AI Search, based on Improving the Antimicrobial Activity of Old Antibacterial Drug Mafenide: Schiff Bases and Their Bioactivity Targeting Resistant. (2023-03-09).

- Vertex AI Search, based on An alternate synthesis of mafenide acetate | Request PDF - ResearchG

- Vertex AI Search, based on Gabriel synthesis - Wikipedia.

- Vertex AI Search, based on Synthesis of sulfonyl chloride substr

- Vertex AI Search, based on Gabriel Synthesis - Cambridge University Press.

- Vertex AI Search, based on m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure.

- Vertex AI Search, based on Benzenesulfonyl chloride - Organic Syntheses Procedure.

- Vertex AI Search, based on Gabriel Synthesis - J&K Scientific LLC.

- Vertex AI Search, based on Metal Hydride Reduction.

- Vertex AI Search, based on The Gabriel Synthesis - Chemistry Steps.

- Vertex AI Search, based on Gabriel Synthesis - Chemistry LibreTexts. (2023-01-22).

- Vertex AI Search, based on 3-(Aminomethyl)benzenesulfonamide HCl | 670280-13-4 | VBB28013 - Biosynth.

- Vertex AI Search, based on Synthesis of benzene-sulfonamide - PrepChem.com.

- Vertex AI Search, based on 3-(aminomethyl)benzenesulfonamide Hydrochloride | CAS 670280-13-4 | SCBT.

- Vertex AI Search, based on CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P

- Vertex AI Search, based on Metal Hydrid Reduction (NaBH4 and LiAlH4) - Pharmaguideline.

- Vertex AI Search, based on Reductions by Metal Alkoxyaluminum Hydrides - Organic Reactions.

- Vertex AI Search, based on Reduction with Metal Hydrides | Chem-St

- Vertex AI Search, based on 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry.

- Vertex AI Search, based on Synthesis of benzene sulphonyl chloride - PrepChem.com.

- Vertex AI Search, based on CN106336366A - Method for synthesizing 4-(2-aminoethyl)

- Vertex AI Search, based on CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P

- Vertex AI Search, based on CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google P

- Vertex AI Search, based on Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem.

- Vertex AI Search, based on Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions | Request PDF - ResearchG

- Vertex AI Search, based on Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. (2014-07-18).

- Vertex AI Search, based on US7772411B2 - Process for the preparation of (3R,3aS,6aR)-hexahydrofuro [2,3-b] furan-3-yl (1S,2R)-3[[(4-aminophenyl) sulfonyl] (isobutyl)

- Vertex AI Search, based on Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.

- Vertex AI Search, based on 3-Aminobenzenesulfonamide 98 98-18-0 - Sigma-Aldrich.

- Vertex AI Search, based on Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ 6 -sulfanenitrile Intermedi

- Vertex AI Search, based on Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - PubMed. (2020-12-30).

- Vertex AI Search, based on CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google P

- Vertex AI Search, based on SULFAMYLON (Mafenide Acetate, USP)

- Vertex AI Search, based on Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - ResearchG

- Vertex AI Search, based on Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 - PubMed.

- Vertex AI Search, based on Benzenesulfonamide for synthesis 98-10-2 - Sigma-Aldrich.

- Vertex AI Search, based on Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine - ResearchG

- Vertex AI Search, based on Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem - NIH.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 4. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]

- 5. uop.edu.pk [uop.edu.pk]

- 6. organicreactions.org [organicreactions.org]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to 3-(Aminomethyl)benzenesulfonamide: From Discovery to Modern Applications

A Senior Application Scientist's Perspective on a Versatile Pharmacophore

Abstract

3-(Aminomethyl)benzenesulfonamide, a seemingly simple molecule, has emerged as a cornerstone in the edifice of modern medicinal chemistry. This guide provides a comprehensive technical overview of this versatile scaffold, tracing its journey from its foundational synthesis to its current role in the development of sophisticated therapeutic agents. We will delve into its chemical properties, explore detailed synthetic methodologies, and illuminate its mechanism of action in key biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for leveraging this critical chemical entity in contemporary research and development.

Introduction: The Unassuming Power of a Benzenesulfonamide Scaffold

At its core, 3-(Aminomethyl)benzenesulfonamide is a deceptively straightforward aromatic sulfonamide. Its structure, featuring a benzene ring substituted with a sulfonamide group and an aminomethyl group at the meta position, provides a unique combination of chemical functionalities. This arrangement confers upon the molecule a specific steric and electronic profile that has proven to be highly amenable to chemical modification and has shown a remarkable propensity for interacting with a variety of biological targets.

While not a therapeutic agent in its own right, 3-(Aminomethyl)benzenesulfonamide serves as a critical starting material and a key intermediate in the synthesis of a multitude of pharmacologically active compounds.[1] Its value lies in its ability to be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Researchers in fields as diverse as oncology, neurology, and infectious diseases have utilized this scaffold to design potent and selective inhibitors of various enzymes and receptors.[1]

Discovery and Historical Context: A Foundation for Innovation

The precise historical account of the first synthesis of 3-(Aminomethyl)benzenesulfonamide is not prominently documented in readily available literature, suggesting its initial creation was likely as a chemical intermediate rather than a compound of immediate pharmacological interest. The broader class of sulfonamides, however, has a rich history dating back to the discovery of Prontosil in the 1930s, which heralded the dawn of the antibiotic age. This initial breakthrough spurred extensive research into the synthesis and biological activity of a vast array of benzenesulfonamide derivatives.

The development of aminomethyl-substituted benzenesulfonamides can be seen as a logical progression in the exploration of this chemical space. The introduction of the aminomethyl group provides a reactive handle for further chemical elaboration, a feature that would have been highly attractive to medicinal chemists seeking to create libraries of diverse compounds for biological screening. It is plausible that 3-(Aminomethyl)benzenesulfonamide was first synthesized as part of these broader exploratory efforts, with its true potential as a versatile scaffold being realized over time as its utility in the synthesis of targeted therapeutics became more apparent.

Chemical Synthesis and Characterization: A Practical Guide

The synthesis of 3-(Aminomethyl)benzenesulfonamide is a multi-step process that can be approached through several synthetic routes. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. A common and illustrative synthetic pathway involves the reduction of a nitrile precursor.

Synthetic Pathway: From Nitrile to Amine

A prevalent method for the synthesis of 3-(Aminomethyl)benzenesulfonamide involves the reduction of 3-(cyanomethyl)benzenesulfonamide. This precursor can be synthesized from commercially available starting materials. The final reduction step is crucial and can be achieved using various reducing agents.

}

Figure 1: A representative synthetic workflow for 3-(Aminomethyl)benzenesulfonamide.

Detailed Experimental Protocol: Reduction of 3-(Cyanomethyl)benzenesulfonamide

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

3-(Cyanomethyl)benzenesulfonamide

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source

-

Anhydrous tetrahydrofuran (THF) or an appropriate solvent for hydrogenation

-

Dry work-up reagents (e.g., sodium sulfate)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure (using LiAlH₄):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-(cyanomethyl)benzenesulfonamide in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the suspension in an ice bath. Carefully and portion-wise, add a stoichiometric excess of lithium aluminum hydride (LiAlH₄) to the stirred suspension. Caution: LiAlH₄ reacts violently with water.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-(Aminomethyl)benzenesulfonamide.

Characterization Data:

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| CAS Number | 628298-58-8 |

| Appearance | Off-white to white solid |

| Melting Point | Varies depending on purity |

Mechanism of Action and Pharmacological Significance

The pharmacological importance of 3-(Aminomethyl)benzenesulfonamide lies in the derivatives that can be synthesized from it. The sulfonamide moiety is a well-established zinc-binding group, making it a key pharmacophore for inhibiting zinc-containing enzymes, most notably the carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

The sulfonamide group of derivatives of 3-(Aminomethyl)benzenesulfonamide can coordinate to the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. The aminomethyl group provides a convenient point of attachment for introducing various side chains, which can be tailored to interact with specific residues in and around the active site of different CA isoforms, thereby conferring selectivity.

}

Figure 2: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Structure-Activity Relationship (SAR) Insights

The "tail approach" is a common strategy in the design of CA inhibitors based on the benzenesulfonamide scaffold. The "tail" refers to the substituent attached to the aminomethyl group. By systematically varying the chemical nature of this tail, researchers can fine-tune the inhibitory potency and selectivity of the resulting compounds. For instance, the introduction of hydrophilic or hydrophobic moieties can lead to interactions with different subpockets of the CA active site, leading to isoform-selective inhibition.

Therapeutic Applications of Derivatives

Derivatives of 3-(Aminomethyl)benzenesulfonamide have shown promise in a range of therapeutic areas:

-

Anticancer Agents: Several CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Selective inhibitors derived from 3-(Aminomethyl)benzenesulfonamide are being investigated as novel anticancer agents.

-

Neurological Disorders: The role of carbonic anhydrases in the central nervous system has led to the exploration of their inhibitors for the treatment of epilepsy and other neurological conditions.

-

Infectious Diseases: Benzenesulfonamide derivatives have also been explored for their antimicrobial properties.

Future Perspectives and Conclusion

3-(Aminomethyl)benzenesulfonamide continues to be a valuable tool in the arsenal of medicinal chemists. Its synthetic accessibility and the ease with which it can be derivatized ensure its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of highly selective inhibitors for specific CA isoforms, as well as the exploration of this scaffold for targeting other enzyme families and receptors. The logical and systematic approach to drug design, exemplified by the use of scaffolds like 3-(Aminomethyl)benzenesulfonamide, remains a powerful paradigm in modern drug discovery. The journey of this unassuming molecule from a likely chemical intermediate to a key building block in the development of life-saving medicines is a testament to the enduring power of organic synthesis and medicinal chemistry.

References

Sources

3-(Aminomethyl)benzenesulfonamide literature review and background

An In-Depth Technical Guide to 3-(Aminomethyl)benzenesulfonamide: A Versatile Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, 3-(Aminomethyl)benzenesulfonamide emerges as a particularly versatile scaffold, offering multiple points for chemical modification and a favorable profile for interacting with diverse biological targets. This technical guide provides a comprehensive review of 3-(Aminomethyl)benzenesulfonamide, synthesizing literature on its chemical properties, synthesis, and multifaceted pharmacological activities. We will delve into its established role as a carbonic anhydrase inhibitor and explore its application in the development of novel anticancer, antiviral, and cardiovascular agents. Through an examination of structure-activity relationships, detailed experimental protocols, and mechanistic insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity.

Introduction: The Significance of the Benzenesulfonamide Core

The sulfonamide functional group (-S(=O)₂-N<) is a privileged structure in drug design, renowned for its ability to mimic a carboxylate group, act as a hydrogen bond donor and acceptor, and coordinate with metal ions in enzyme active sites. Its introduction into a benzene ring creates the benzenesulfonamide scaffold, a framework that has given rise to diuretics, antidiabetics, and some of the first effective antimicrobial agents.

3-(Aminomethyl)benzenesulfonamide (CAS: 628298-58-8) is a specific isomer that strategically places a primary sulfonamide group and a reactive aminomethyl group on a benzene ring in a meta-arrangement.[1] This configuration provides a unique three-dimensional vector for functionalization, allowing for the exploration of chemical space in multiple directions. The primary sulfonamide is crucial for targeting metalloenzymes like carbonic anhydrases, while the aminomethyl group serves as a versatile handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the chemistry and biology that make this compound a valuable starting point for innovative therapeutic development.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

| Property | Value | Reference(s) |

| Chemical Name | 3-(Aminomethyl)benzenesulfonamide | [1] |

| Synonym(s) | 3-Sulfamoylbenzylamine | [2] |

| CAS Number | 628298-58-8 (Free Base) | [1] |

| 670280-13-4 (HCl Salt) | [3][4] | |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

General Synthetic Strategies

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Anticancer Activity

Beyond CA IX inhibition, the benzenesulfonamide scaffold has been incorporated into molecules targeting other cancer-related pathways. Studies have described N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides with significant anti-proliferative and cytotoxic activities against various cancer cell lines, including those resistant to standard treatments. [8]Furthermore, other derivatives have been discovered as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), critical nodes in a signaling pathway frequently dysregulated in cancers like hepatocellular carcinoma. [9]These findings highlight the scaffold's adaptability in designing inhibitors for diverse kinase and signaling targets.

Antiviral Properties

The structural framework of 3-(aminomethyl)benzenesulfonamide is also amenable to the design of antiviral agents. Notably, derivatives were identified as potent inhibitors of the influenza virus hemagglutinin (HA) protein. [5]These compounds act by binding to HA and stabilizing its prefusion structure, which effectively prevents the low pH-triggered conformational changes necessary for the virus to fuse with the host cell's endosome membrane. This mechanism blocks viral entry and replication. [5]Additionally, benzenesulfonamide-containing phenylalanine derivatives have been developed as novel inhibitors of the HIV-1 capsid protein, demonstrating a dual-stage inhibition profile. [10]

Other Therapeutic Areas

-

Cardiovascular Effects: Related compounds, such as 4-(2-amino-ethyl)-benzenesulfonamide, have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. The proposed mechanism involves interaction with and potential inhibition of calcium channels. [11]* Antimicrobial Activity: The benzenesulfonamide core is a classic antibacterial pharmacophore. New derivatives continue to be explored for their activity against various bacterial and fungal pathogens, with some showing promising minimum inhibitory concentrations (MIC). [12][13]* TRPV4 Inhibition: Analogues have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for treating conditions like acute lung injury. [14]

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of the 3-(aminomethyl)benzenesulfonamide scaffold has been optimized through extensive SAR studies. Key insights include:

-

The Unsubstituted Sulfonamide: For carbonic anhydrase inhibition, the primary -SO₂NH₂ group is essential for high-affinity binding to the catalytic zinc ion. Substitution on this nitrogen generally reduces or abolishes this activity.

-

The Aminomethyl Linker: This group serves as a key attachment point. In CA inhibitors, extending this linker or attaching bulky groups like triazines and amino acids can modulate isoform selectivity by interacting with residues in and around the active site cleft. [15]* Aromatic Ring Substitution: Adding substituents to the benzene ring can fine-tune electronic properties and create additional interactions with the target protein. For example, in the anti-influenza HA inhibitors, a 2-chloro analogue of a lead benzenesulfonamide compound significantly increased potency. [5]* Amine Group Derivatization: The primary amine of the aminomethyl group is the most common site for modification. Acylation, sulfonylation, and reductive amination are used to introduce diverse chemical moieties that can extend into different pockets of a target's binding site, enhancing potency and selectivity as seen in anticancer and TRPV4 inhibitor development. [8][14]

Caption: Iterative drug discovery workflow using the scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols adapted from the literature for the synthesis and evaluation of benzenesulfonamide derivatives.

Protocol: Synthesis of a Benzenesulfonamide Derivative

This protocol is a generalized example of an N-acylation reaction, a common step in derivatizing the aminomethyl group, based on procedures for similar compounds. [10] Objective: To synthesize N-((3-sulfamoylphenyl)methyl)acetamide from 3-(Aminomethyl)benzenesulfonamide.

Materials:

-

3-(Aminomethyl)benzenesulfonamide hydrochloride

-

Acetyl chloride (or acetic anhydride)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-(Aminomethyl)benzenesulfonamide hydrochloride in DCM.

-

Base Addition: Cool the solution in an ice bath to 0 °C. Add 2.2 equivalents of TEA dropwise with stirring. The second equivalent is to neutralize the HCl salt.

-

Acylation: While maintaining the temperature at 0 °C, add 1.1 equivalents of acetyl chloride dropwise. A precipitate (triethylamine hydrochloride) will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA-catalyzed esterase activity.

Objective: To determine the IC₅₀ value of a test compound against a human carbonic anhydrase isoform (e.g., hCA II).

Materials:

-

Purified recombinant human carbonic anhydrase (e.g., hCA II)

-

Tris buffer (e.g., 20 mM, pH 7.4)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Test compound (e.g., a 3-(aminomethyl)benzenesulfonamide derivative) dissolved in DMSO

-

Acetazolamide (a known CA inhibitor) as a positive control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400 nm

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the positive control (Acetazolamide) in the assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

-

Enzyme Addition: To each well of a 96-well plate, add 140 µL of Tris buffer, 20 µL of the test compound dilution (or DMSO for control), and 20 µL of a freshly diluted solution of the hCA enzyme.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a solution of NPA (in acetonitrile) to each well. The final NPA concentration is typically in the mM range.

-

Measurement: Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The product, 4-nitrophenol, is yellow.

-

Data Analysis:

-

Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited (DMSO) control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion and Future Directions

3-(Aminomethyl)benzenesulfonamide has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutics. Its synthetic tractability and the dual functionality of the sulfonamide and aminomethyl groups provide a robust platform for generating diverse chemical libraries. The success of its derivatives as inhibitors of carbonic anhydrases, viral proteins, and crucial signaling kinases underscores its broad applicability.

Future research should focus on leveraging this scaffold for developing next-generation isoform-selective CA inhibitors to minimize off-target effects, particularly for anticancer applications. The exploration of this core in developing agents against emerging infectious diseases and in targeting less-explored protein families remains a promising avenue. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly unlock further therapeutic potential from this versatile and valuable chemical entity.

References

-

Vertex AI Search Result:[16] Provides information on the biological activity of a related compound as a carbonic anhydrase inhibitor.

-

Vertex AI Search Result:[17] Chemicalbook entry for a derivative, providing basic chemical information.

-

Vertex AI Search Result:[3] Biosynth product page for 3-(Aminomethyl)benzenesulfonamide HCl, listing its chemical formula, molecular weight, and use as a versatile scaffold.

-

Vertex AI Search Result:[4] Chemicalbook entry for 3-(aminomethyl)benzenesulfonamide hydrochloride, providing CAS number and supplier information.

-

Vertex AI Search Result:[18] Chem-Impex product page for a related compound, highlighting its use in synthesizing bioactive molecules for drug development.

-

Vertex AI Search Result:[1] Chemsrc entry for 3-Aminomethyl-benzenesulfonamide, providing physical properties like density and boiling point.

-

Vertex AI Search Result:[19] ChemScene product page for a derivative, listing its chemical properties.

-

Vertex AI Search Result:[5] A research article on the design and synthesis of benzenesulfonamide derivatives as anti-influenza hemagglutinin inhibitors.

-

Vertex AI Search Result:[8] A PubMed-indexed article on the structure-activity relationship of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds.

-

Vertex AI Search Result:[6] A Google Patent for 4-amino benzenesulfonamides, describing synthetic procedures for related compounds.

-

Vertex AI Search Result:[11] A research article on the biological activity of a benzenesulfonamide derivative on cardiovascular parameters in a rat model.

-

Vertex AI Search Result:[20] A Google Patent describing a process for preparing a complex benzenesulfonamide derivative.

-

Vertex AI Search Result:[15] A research article on the synthesis and carbonic anhydrase inhibition activity of triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates.

-

Vertex AI Search Result:[21] PharmaCompass entry for a related compound.

-

Vertex AI Search Result:[12] A research article on the synthesis and biological evaluation of new benzenesulfonamide derivatives, including antimicrobial activity.

-

Vertex AI Search Result:[13] A duplicate of reference 15 from a different source (PMC).

-

Vertex AI Search Result:[7] PrepChem page describing a general synthesis of a benzenesulfonamide derivative.

-

Vertex AI Search Result:[22] PubChem entry for 3-aminobenzenesulfonamide, providing comprehensive chemical and physical data.

-

Vertex AI Search Result:[2] Santa Cruz Biotechnology product page for 3-(aminomethyl)benzenesulfonamide Hydrochloride, providing an alternate name.

-

Vertex AI Search Result:[10] A research article on the design and synthesis of benzenesulfonamide-containing phenylalanine derivatives as HIV-1 capsid inhibitors.

-

Vertex AI Search Result:[23] A Google Patent for benzenesulfonamide derivatives and their pharmaceutical compositions for cancer treatment.

-

Vertex AI Search Result:[14] A PubMed-indexed article on the SAR of benzenesulfonamide derivatives as TRPV4 inhibitors.

-

Vertex AI Search Result:[9] A PubMed-indexed article on the discovery of benzenesulfonamide derivatives as PI3K/mTOR dual inhibitors for hepatocellular carcinoma.

-

Vertex AI Search Result: Crysdot LLC product page for 3-(Aminomethyl)benzenesulfonamide.

-

Vertex AI Search Result:[24] BLD Pharm product page for 3-(Aminomethyl)benzenesulfonamide hydrochloride.

-

Vertex AI Search Result:[25] Sigma-Aldrich product page for benzenesulfonamide, describing its use as a carbonic anhydrase inhibitor.

-

Vertex AI Search Result:[26] A Google Patent describing a method for synthesizing 4-(2-aminoethyl)benzenesulfonamide.

-

Vertex AI Search Result:[27] A research article on the design and synthesis of benzenesulfonamide derivatives as anticancer agents via carbonic anhydrase inhibition.

-

Vertex AI Search Result:[28] A PubMed-indexed article on the design and synthesis of benzenesulfonamide-piperazine hybrids with antioxidant and enzyme inhibition activities.

-

Vertex AI Search Result:[29] A research article on the synthetic strategies for triazinyl-substituted benzenesulfonamide conjugates as carbonic anhydrase inhibitors.

Sources

- 1. 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 3-(Aminomethyl)benzenesulfonamide HCl | 670280-13-4 | VBB28013 [biosynth.com]

- 4. 3-(aminomethyl)benzenesulfonamide hydrochloride | 670280-13-4 [chemicalbook.com]

- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Buy 3-(Aminomethyl)-N-ethylbenzenesulfonamide [smolecule.com]

- 17. 3-(aminomethyl)-N-(3-methylphenyl)benzenesulfonamide [chemicalbook.com]

- 18. chemimpex.com [chemimpex.com]

- 19. chemscene.com [chemscene.com]

- 20. US7772411B2 - Process for the preparation of (3R,3aS,6aR)-hexahydrofuro [2,3-b] furan-3-yl (1S,2R)-3[[(4-aminophenyl) sulfonyl] (isobutyl) amino]-1-benzyl-2-hydroxypropylcarbamate - Google Patents [patents.google.com]

- 21. 3-amino-6-methyl-benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 22. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 24. 670280-13-4|3-(Aminomethyl)benzenesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 25. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 26. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Profiling of 3-(Aminomethyl)benzenesulfonamide: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of 3-(Aminomethyl)benzenesulfonamide, a versatile small molecule scaffold with potential therapeutic applications.[1][2] Drawing from the established biological activities of benzenesulfonamide derivatives, this document outlines a logical, multi-tiered experimental approach designed to elucidate the compound's primary mechanism of action and initial safety profile.[3][4] The protocols detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation, focusing on its potential as a carbonic anhydrase inhibitor and an antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of preclinical candidate assessment.

Introduction: The Scientific Rationale

Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, renowned for their diverse biological activities, which include antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] A key molecular target for many benzenesulfonamide derivatives is the family of carbonic anhydrase (CA) enzymes.[6] CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in physiological processes such as pH regulation, fluid balance, and respiration.[6] Inhibition of specific CA isozymes has been a successful strategy for the treatment of various conditions, including glaucoma and edema.[6]

3-(Aminomethyl)benzenesulfonamide, with its characteristic sulfonamide functional group and an aminomethyl substituent, presents an intriguing scaffold for the development of novel therapeutic agents.[2][6] Its structural similarity to known CA inhibitors and other bioactive sulfonamides warrants a systematic in-vitro investigation to determine its biological activity profile.[6] Furthermore, the historical context of sulfonamides as antimicrobial agents suggests a parallel investigation into its potential antibacterial effects is a logical starting point.[6][7]

This guide outlines a strategic series of in-vitro studies designed to provide a foundational understanding of 3-(Aminomethyl)benzenesulfonamide's bioactivity. The proposed workflow progresses from broad-spectrum screening to more specific mechanistic assays, ensuring an efficient use of resources while building a comprehensive data package.

Core Experimental Workflow

The preliminary in-vitro assessment of 3-(Aminomethyl)benzenesulfonamide is structured to first identify its primary biological activity and then to characterize its potency and selectivity. The workflow is designed to be sequential, with the results of each stage informing the next.

Caption: High-level experimental workflow for the in-vitro characterization of 3-(Aminomethyl)benzenesulfonamide.

Materials and Methods

Test Compound

-

Compound: 3-(Aminomethyl)benzenesulfonamide Hydrochloride (HCl)

-

Molecular Formula: C₇H₁₀N₂O₂S·HCl[1]

-

Molecular Weight: 222.7 g/mol [1]

-

Source: Commercially available from various chemical suppliers.

-

Quality Control: Purity (≥95%) and identity should be confirmed by HPLC and ¹H-NMR/¹³C-NMR spectroscopy, respectively, prior to biological evaluation.

-

Stock Solution Preparation: A 10 mM stock solution in sterile, nuclease-free water or DMSO is recommended. The choice of solvent must be validated for compatibility with each assay.

Reagents and Consumables

A comprehensive list of reagents and consumables should be compiled based on the specific protocols chosen. This will include, but is not limited to, cell culture media, buffers, enzymes, substrates, reference compounds (e.g., Acetazolamide for CA inhibition, standard antibiotics), and sterile labware.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Rationale: The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibitors. This assay will determine if 3-(Aminomethyl)benzenesulfonamide can inhibit the enzymatic activity of CA. A common method is the esterase assay, which measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, a reaction that is inhibited by CA inhibitors.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Purified human carbonic anhydrase II (hCA II) at a working concentration of 1 µM in assay buffer.

-

Substrate Solution: 10 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.

-

Test Compound Dilutions: Prepare a serial dilution of 3-(Aminomethyl)benzenesulfonamide in the assay buffer.

-

Positive Control: Acetazolamide, a known pan-CA inhibitor.

-

-

Assay Procedure (96-well plate format):

-

Add 160 µL of assay buffer to each well.

-

Add 10 µL of the test compound dilutions or control to the appropriate wells.

-

Add 10 µL of the enzyme solution to all wells except the blank (add 10 µL of assay buffer instead).

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antibacterial Susceptibility Testing

Rationale: The benzenesulfonamide scaffold is the basis for sulfa drugs, one of the first classes of antibiotics. Therefore, it is prudent to screen 3-(Aminomethyl)benzenesulfonamide for antibacterial activity. A broth microdilution method is a standard approach to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Bacterial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

-

Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for this assay.

-

Inoculum Preparation:

-

Culture the bacterial strains overnight on appropriate agar plates.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of CAMHB to each well.

-

Add 50 µL of a 2x concentrated serial dilution of 3-(Aminomethyl)benzenesulfonamide to the appropriate wells.

-

Add 50 µL of the prepared bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

General Cytotoxicity Assay

Rationale: Early assessment of cytotoxicity is crucial to gauge the potential therapeutic window of a compound. An MTT or similar metabolic assay on a non-cancerous human cell line (e.g., human embryonic kidney cells, HEK293) provides a measure of the compound's effect on cell viability.

Step-by-Step Protocol:

-

Cell Culture:

-

Maintain HEK293 cells in appropriate culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure (96-well plate format):

-

Seed the cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing serial dilutions of 3-(Aminomethyl)benzenesulfonamide.

-

Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

-

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of In-Vitro Bioactivity of 3-(Aminomethyl)benzenesulfonamide

| Assay | Endpoint | Result (Hypothetical) | Positive Control (Result) |

| Carbonic Anhydrase II Inhibition | IC₅₀ | 15.8 µM | Acetazolamide (IC₅₀ = 12 nM) |

| Antibacterial Activity (S. aureus) | MIC | > 128 µg/mL | Vancomycin (MIC = 1 µg/mL) |

| Antibacterial Activity (E. coli) | MIC | > 128 µg/mL | Ciprofloxacin (MIC = 0.015 µg/mL) |

| Cytotoxicity (HEK293) | CC₅₀ | 98.2 µM | Doxorubicin (CC₅₀ = 0.5 µM) |

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 would suggest that 3-(Aminomethyl)benzenesulfonamide is a moderate inhibitor of carbonic anhydrase II. The lack of significant antibacterial activity at the tested concentrations indicates that this is likely not its primary mode of action. The cytotoxicity at a concentration significantly higher than its CA inhibitory concentration suggests a potentially favorable therapeutic window for applications related to CA inhibition.

Future Directions and Advanced Studies

Based on the initial findings, a logical progression of studies would involve:

-

CA Isozyme Selectivity: If CA inhibition is confirmed, a broader panel of CA isozymes (e.g., CA I, IV, IX, XII) should be tested to determine the selectivity profile.[9] Inhibition of tumor-associated isozymes like CA IX and XII could suggest potential applications in oncology.[9][10]

-

Mechanism of Inhibition Studies: Kinetic assays should be performed to determine the mode of CA inhibition (e.g., competitive, non-competitive).

-

Structural Biology: Co-crystallization of the compound with the target enzyme can provide insights into the binding mode and facilitate structure-activity relationship (SAR) studies for lead optimization.[11]

-

In-Cellular Target Engagement: Cellular thermal shift assays (CETSA) or other target engagement methods can confirm that the compound interacts with its intended target in a cellular context.

Conclusion

This technical guide provides a foundational, step-by-step approach for the preliminary in-vitro characterization of 3-(Aminomethyl)benzenesulfonamide. By systematically evaluating its potential as a carbonic anhydrase inhibitor and an antibacterial agent, while also assessing its initial safety profile, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this compound. The emphasis on robust, validated assays and logical experimental progression ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery.

References

- Vertex AI Search. (n.d.). Buy 3-(Aminomethyl)-N-ethylbenzenesulfonamide.

- ChemicalBook. (n.d.). 3-(aminomethyl)-N-(3-methylphenyl)benzenesulfonamide.

- Biosynth. (n.d.). 3-(Aminomethyl)benzenesulfonamide HCl | 670280-13-4.

- ChemicalBook. (2022, August 26). 3-(aminomethyl)benzenesulfonamide hydrochloride | 670280-13-4.

- Chem-Impex. (n.d.). N-(3-Aminomethyl-phenyl)methanesulfonamide.

- Chemsrc. (n.d.). 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8.

- National Institutes of Health. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- Brazilian Journal of Science. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- Frontiers in Chemistry. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- National Institutes of Health. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII.

- Journal of Bacteriology. (1945, February). In Vitro Studies on the Antibacterial Actions of para-Aminomethylbenzenesulfonamide Derivatives.

- ResearchGate. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- ResearchGate. (n.d.). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- ResearchGate. (n.d.). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF.

- National Institutes of Health. (2020, May 22). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases.

- Semantic Scholar. (2024, May 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni.

Sources

- 1. 3-(Aminomethyl)benzenesulfonamide HCl | 670280-13-4 | VBB28013 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 3-(Aminomethyl)-N-ethylbenzenesulfonamide [smolecule.com]

- 7. In Vitro Studies on the Antibacterial Actions of para-Aminomethylbenzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(aminomethyl)benzenesulfonamide hydrochloride | 670280-13-4 [chemicalbook.com]

- 9. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Aminomethyl)benzenesulfonamide: A Technical Guide for Researchers

Introduction

3-(Aminomethyl)benzenesulfonamide is a bifunctional organic molecule featuring a primary aminomethyl group and a benzenesulfonamide moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of compounds targeting various enzymatic and receptor systems. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 3-(Aminomethyl)benzenesulfonamide. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive profile of the compound. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize 3-(Aminomethyl)benzenesulfonamide in their work. The methodologies and interpretations presented herein are grounded in extensive experience in structural chemistry and are designed to be both instructional and of practical value in a laboratory setting.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of closely related structures, such as benzenesulfonamide and various meta-substituted benzene derivatives, a detailed prediction of the ¹H and ¹³C NMR spectra of 3-(Aminomethyl)benzenesulfonamide can be constructed.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the amine protons. The chemical shifts are influenced by the electronic effects of the sulfonamide and aminomethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Aminomethyl)benzenesulfonamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.85 | s (singlet) | - | 1H |

| H-4 | 7.65 | d (doublet) | ~7.8 | 1H |

| H-5 | 7.50 | t (triplet) | ~7.8 | 1H |

| H-6 | 7.60 | d (doublet) | ~7.8 | 1H |

| -CH₂- | 4.10 | s (singlet) | - | 2H |

| -NH₂ (sulfonamide) | 7.30 | s (singlet, broad) | - | 2H |

| -NH₂ (amine) | 2.50 | s (singlet, broad) | - | 2H |

Causality of Predicted Shifts:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The sulfonamide group is strongly electron-withdrawing, causing the protons on the aromatic ring to be deshielded and resonate at a downfield region (7.50-7.85 ppm). The proton at the 2-position (H-2), situated between the two substituents, is expected to be the most deshielded. The splitting pattern arises from the coupling between adjacent protons.

-

Benzylic Protons (-CH₂-): These protons are adjacent to the electron-withdrawing benzene ring and the nitrogen atom, leading to a predicted chemical shift around 4.10 ppm.

-

Amine and Sulfonamide Protons (-NH₂): These protons are exchangeable, and their signals are often broad. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The sulfonamide protons are generally more deshielded due to the strong electron-withdrawing effect of the SO₂ group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Aminomethyl)benzenesulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145.0 |

| C-2 | 126.0 |

| C-3 | 140.0 |

| C-4 | 129.5 |

| C-5 | 129.0 |

| C-6 | 127.0 |

| -CH₂- | 45.0 |

Causality of Predicted Shifts:

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing sulfonamide group (C-1) and the aminomethyl group (C-3) will be the most downfield in the aromatic region. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.

-

Aliphatic Carbon (-CH₂-): The benzylic carbon is expected to resonate in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring and nitrogen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Aminomethyl)benzenesulfonamide will be dominated by the characteristic absorption bands of the primary amine and sulfonamide groups.

Table 3: Predicted Characteristic IR Absorption Bands for 3-(Aminomethyl)benzenesulfonamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | Asymmetric and Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3200 | Asymmetric and Symmetric N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1350 - 1310 | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

| 1170 - 1150 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

| 910 - 665 | N-H Wagging | Primary Amine & Sulfonamide |

Interpretation of Key Peaks:

-

N-H Stretching: The presence of two N-H stretching bands for the primary amine (one asymmetric, one symmetric) in the 3400-3300 cm⁻¹ region is a key diagnostic feature.[1][2][3] The sulfonamide N-H stretches will appear in a similar region.

-

SO₂ Stretching: The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonamide group and are typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[2]

-

N-H Bending: The scissoring vibration of the primary amine group gives rise to a band in the 1650-1580 cm⁻¹ region.[1]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(Aminomethyl)benzenesulfonamide (Molecular Weight: 186.23 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Predicted Key Mass Fragments for 3-(Aminomethyl)benzenesulfonamide

| m/z | Proposed Fragment |

| 187.05 | [M+H]⁺ (Molecular Ion) |

| 170.05 | [M+H - NH₃]⁺ |

| 122.04 | [M+H - SO₂]⁺ |

| 106.07 | [C₇H₈N]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation Pathway Analysis: The fragmentation of aromatic sulfonamides in ESI-MS is well-documented. A common and diagnostic fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[4][5][6][7] The primary fragmentation steps for 3-(Aminomethyl)benzenesulfonamide are predicted as follows:

-

Protonation of the molecule to form the molecular ion [M+H]⁺ at m/z 187.05.

-

Loss of ammonia (NH₃) from the aminomethyl group, resulting in a fragment at m/z 170.05.

-

A characteristic loss of SO₂ from the molecular ion to yield a fragment at m/z 122.04.[4][5]

-

Cleavage of the C-S bond can lead to the formation of the benzylamine radical cation at m/z 106.07.

-

Further fragmentation can lead to the stable tropylium ion at m/z 91.05.

IV. Experimental Protocols

To obtain high-quality spectroscopic data for 3-(Aminomethyl)benzenesulfonamide, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Aminomethyl)benzenesulfonamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, data is collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and record the resulting product ion spectrum.

-

V. Visualizations

Visual representations are crucial for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Predicted NMR assignments for 3-(Aminomethyl)benzenesulfonamide.

Caption: Workflow for IR spectral analysis of functional groups.

Caption: Predicted mass spectrometry fragmentation of the compound.

VI. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-(Aminomethyl)benzenesulfonamide. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed profile encompassing NMR, IR, and MS data. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this important chemical building block in their scientific endeavors. The self-validating nature of the described protocols ensures that any experimental data obtained can be reliably compared to the predictions laid out in this document, thereby fostering scientific rigor and accelerating research and development.

References

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1083-1090. Available at: [Link]

-

ResearchGate. (2023). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link]

-

ResearchGate. (2023). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available at: [Link]

-

ResearchGate. (2023). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. scbt.com [scbt.com]

- 5. 3-(aminomethyl)-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS#: [m.chemicalbook.com]

- 6. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials - Google Patents [patents.google.com]

- 7. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 3-(Aminomethyl)benzenesulfonamide

Introduction

3-(Aminomethyl)benzenesulfonamide is a versatile small molecule scaffold belonging to the sulfonamide class of compounds.[1][2][3][4] Its structure, featuring a primary amine and a sulfonamide group, makes it a valuable building block in medicinal chemistry for the synthesis of various bioactive molecules.[1][5] The sulfonamide moiety, in particular, is a well-established pharmacophore known to interact with a specific class of metalloenzymes, positioning this compound and its derivatives as subjects of significant interest in drug discovery. This guide provides an in-depth technical exploration of the primary and potential biological targets of 3-(Aminomethyl)benzenesulfonamide, the underlying mechanisms of interaction, and the experimental methodologies required for their validation.

Primary Biological Targets: The Carbonic Anhydrase Family

The most extensively documented biological targets of benzenesulfonamide derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8] These enzymes play a crucial role in maintaining acid-base balance in various tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[8]

Mechanism of Inhibition